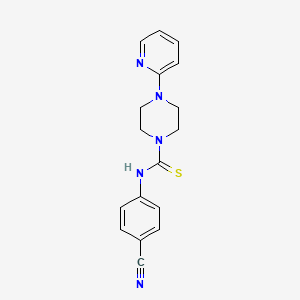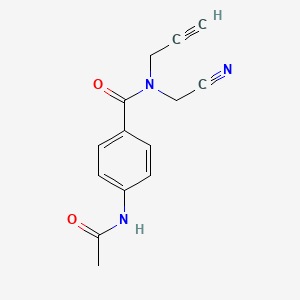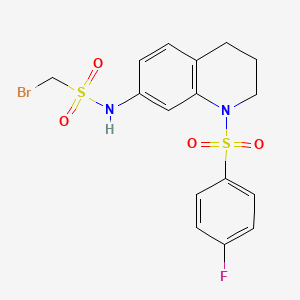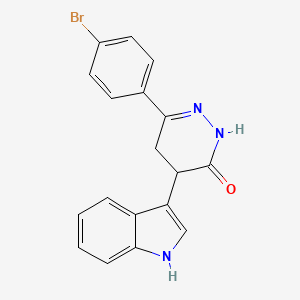
6-(4-bromophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(4-bromophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone” is a type of indole derivative . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The essential material for the synthesis of these compounds can be generated through a Bartoli indole synthesis using functionalized vinyl magnesium bromide and nitrobenzenes .Molecular Structure Analysis
In a related compound, the non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system . The N and C atom of the cyano group are displaced out of that plane .Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions offer access to complex molecules .科学的研究の応用
Cardiovascular Applications
The structural moiety similar to "6-(4-bromophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone" has been identified as crucial in the development of cardio-active agents. A review on 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives, for instance, highlights their significance in the synthesis of several cardio-active compounds tested in clinical trials, underscoring the potential of structurally related compounds in cardiovascular research (Imran & Abida, 2016).
Antibacterial and Anticancer Activities
Research on novel indolylpyridazinone derivatives, which share a core structure with "this compound," indicates potential antibacterial activity. The synthesis and reaction of these compounds demonstrate their efficacy against various bacterial strains, presenting a promising avenue for antibacterial drug development (Abubshait, 2007). Additionally, the electrochemical synthesis of pyrrolophenazin derivatives, including indole-nitrile compounds, has been explored for their antibacterial properties, further establishing the antimicrobial potential of such compounds (Sharafi-kolkeshvandi et al., 2016).
Antioxidant Properties
The exploration of pyridazinone derivatives for base oil improvement has unveiled their antioxidant capabilities. Compounds like "6-(4-Bromophenyl)-4-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)-4,5-dihydropyridazin-3(2H)-one" have demonstrated significant antioxidant effects, which could be leveraged in various industrial and pharmaceutical applications to mitigate oxidative stress (Nessim, 2017).
作用機序
The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . For instance, a related compound, (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), was found to have a neuroprotective effect against Aβ induced oxidative stress in human SH-SY5Y neuroblastoma cells .
将来の方向性
The future directions in the research of indole derivatives like “6-(4-bromophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone” could involve the investigation of novel methods of synthesis . Additionally, further studies could explore their role as neuroprotective agents against neuronal degeneration .
特性
IUPAC Name |
3-(4-bromophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-12-7-5-11(6-8-12)17-9-14(18(23)22-21-17)15-10-20-16-4-2-1-3-13(15)16/h1-8,10,14,20H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTXSZOIIFWIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
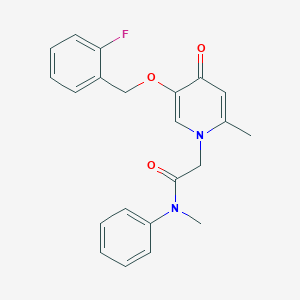
![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)
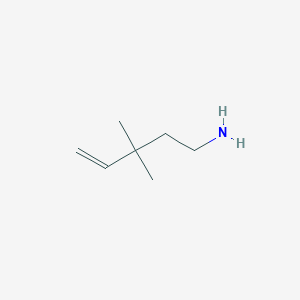

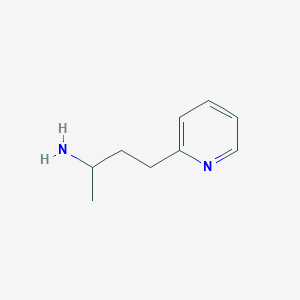
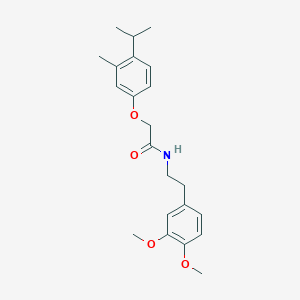


![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)
![tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate](/img/structure/B2685545.png)

